molecular formula C6H3N3O2S B12470891 7-Nitro-1,2,3-benzothiadiazole

7-Nitro-1,2,3-benzothiadiazole

Cat. No.: B12470891
M. Wt: 181.17 g/mol
InChI Key: CYBPSFVWDPEVTJ-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3-benzothiadiazole is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring with a nitro group at the 7th position. This compound is known for its electron-withdrawing properties, making it a valuable building block in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Nitro-1,2,3-benzothiadiazole can be synthesized through the nitration of 1,2,3-benzothiadiazole. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 7th position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The by-products are carefully managed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 7-Amino-1,2,3-benzothiadiazole.

    Substitution: Various substituted benzothiadiazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

7-Nitro-1,2,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-nitro-1,2,3-benzothiadiazole involves its interaction with various molecular targets. The nitro group acts as an electron-withdrawing moiety, influencing the compound’s reactivity and interactions. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The compound’s electron-deficient nature also makes it a suitable candidate for use in electronic applications, where it can facilitate charge transfer processes .

Comparison with Similar Compounds

    2,1,3-Benzothiadiazole: Lacks the nitro group but shares the same core structure.

    7-Nitro-2,1,3-benzoxadiazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiadiazole ring.

    4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine atoms at the 4th and 7th positions instead of a nitro group.

Uniqueness: 7-Nitro-1,2,3-benzothiadiazole is unique due to the presence of the nitro group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing capabilities, such as in the design of fluorescent probes and electronic materials .

Properties

IUPAC Name

7-nitro-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2S/c10-9(11)5-3-1-2-4-6(5)12-8-7-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBPSFVWDPEVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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